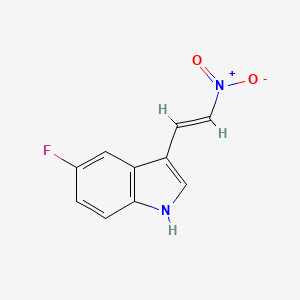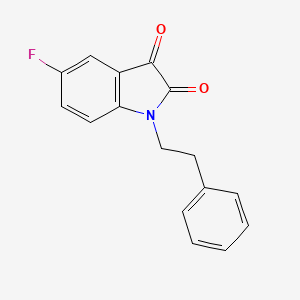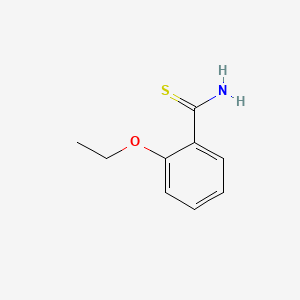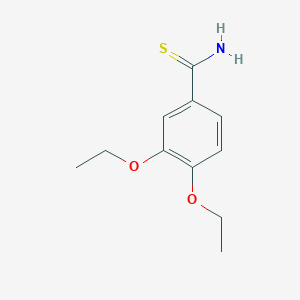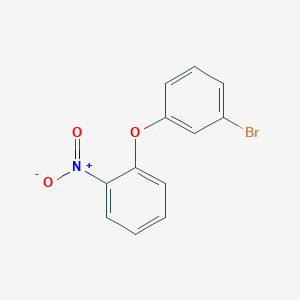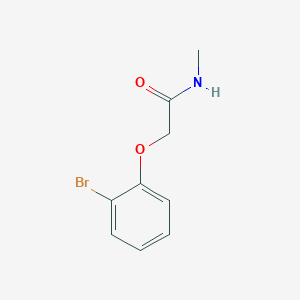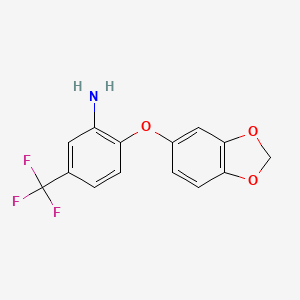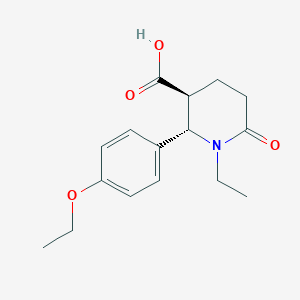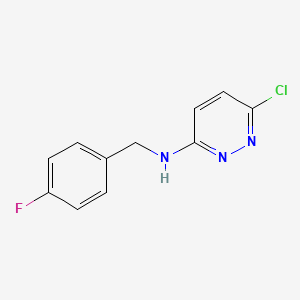![molecular formula C11H20N2O2 B1336266 (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide CAS No. 357336-19-7](/img/structure/B1336266.png)
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Overview
Description
Typically, a compound’s description includes its molecular formula, structure, and any known uses or applications. It may also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product would also be considered.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes. The mechanisms of these reactions would be examined, and the compound’s reactivity might be compared with similar compounds.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral properties might also be examined.Scientific Research Applications
Therapeutic Efficacy and Safety in Acute Abdominal Spasm and Diagnostic Procedures
Hyoscine butylbromide (HBB), a quaternary ammonium compound derived from scopolamine, demonstrates significant clinical utility in managing acute abdominal spasm, labor, palliative care, and supporting diagnostic and therapeutic abdominal procedures where spasm may be a concern. It is characterized by rapid action, beneficial efficacy, and good tolerability, making it a valuable choice in these medical contexts (Tytgat, 2008).
Pharmacological and Biological Effects of Butein
Butein, a chalcone polyphenol, has been preclinically proven to be effective against several chronic diseases due to its wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. It impacts multiple molecular targets, reducing the chances of non-responsiveness and resistance development, highlighting its potential as a treatment option (Padmavathi et al., 2017).
Neurologic Applications of 3-N-Butylphthalide (NBP)
NBP, a constituent of celery oil, exhibits a range of pharmacologic mechanisms, including reconstructing microcirculation, protecting mitochondrial function, and inhibiting oxidative stress and neuronal apoptosis. It shows increasing clinical application and therapeutic effect for neurodegenerative diseases and other neurological conditions, highlighting its complex multi-target pharmacologic mechanisms (Chen et al., 2019).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use. Safety precautions for handling and storing the compound would also be considered.
Future Directions
This could involve speculating on potential future uses for the compound, based on its properties and reactivity. It might also involve suggesting further studies that could be done to learn more about the compound.
properties
IUPAC Name |
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
